REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:6][C:5]2=O>C(O)(=O)C.[Pd]>[CH2:15]([O:14][C:12]([CH:7]1[CH2:6][CH2:5][C:4]2[CH:3]=[C:2]([OH:1])[CH:11]=[CH:10][C:9]=2[O:8]1)=[O:13])[CH3:16]
|
Name
|
|
Quantity
|
8.75 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C(C=C(OC2=CC1)C(=O)OCC)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
by shaking the suspension over a period of 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 7.85 g of crude material
|
Type
|
CUSTOM
|
Details
|
Purification of this compound by high-performance liquid chromatography (solvent system, hexane-ethyl acetate 3:1)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1OC2=C(CC1)C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |